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Introduction

Exosomes and other extracellular vesicles (EVs) are nanoscale, lipid bilayer-enclosed particles
released by virtually all cell types. They play a crucial role in intercellular communication by
transferring a cargo of proteins, nucleic acids, and lipids to recipient cells, thereby influencing
physiological and pathological processes.[1] The ability to accurately track and visualize these
vesicles is paramount to understanding their biological functions and harnessing their
therapeutic potential.

PKH67 is a green fluorescent, lipophilic dye that stably incorporates into the lipid bilayer of
exosomes and EVs.[1] Its aliphatic tails integrate into the vesicle membrane, providing a long-
lasting fluorescent signal with minimal dye leakage, making it a valuable tool for in vitro and in
vivo tracking studies.[2] PKH67 has an excitation maximum at approximately 490 nm and an
emission maximum at 502 nm, compatible with standard fluorescein (FITC) filter sets.[1] These
application notes provide a detailed protocol for labeling exosomes and EVs with PKH67, along
with important considerations for successful and reliable staining.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to consider the concentrations of reagents,
incubation parameters, and potential for sample loss during the labeling and purification
process. The following tables summarize key quantitative data gathered from various sources.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15556986?utm_src=pdf-interest
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://pmc.ncbi.nlm.nih.gov/articles/PMC10460254/
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 1: PKH67 Labeling Parameters

Recommended
Parameter Notes Source(s)
Value
The optimal
concentration may
2-6 pL of stock )
PKH67 Dye ) need to be determined
] solution per 1 mL of . [1112][3]
Concentration ) empirically based on
Diluent C
the exosome
concentration.
A sufficient starting
_ amount is necessary
> 100 pg of protein
Exosome/EV Amount ) to account for [4]
equivalent ] )
potential losses during
the procedure.
Longer incubation
times do not
) ) ) necessarily improve
Incubation Time 5-10 minutes [1][2]13]

staining and may
increase the formation

of dye aggregates.

Incubation

Temperature

Room Temperature

[1](21[3]

Table 2: Purification Parameters for Labeled Exosomes/EVs
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Recommended
Parameter Notes Source(s)
Value
1% Bovine Serum This step is critical to
Albumin (BSA) or stop the labeling
Quenching Solution exosome-depleted reaction and bind [2]
Fetal Bovine Serum excess,
(FBS) unincorporated dye.
Used to pellet the
_ _ labeled exosomes and
Ultracentrifugation
Speed 110,000 - 190,000 x g  separate them from [11[2]
ee
P the quenching solution
and unbound dye.
Ultracentrifugation ]
) 60 - 120 minutes [11[2]
Time
Can be used to
improve the
) 0.971 M Sucrose i
Sucrose Cushion separation of labeled [1]

Solution

exosomes from

excess dye.

Spin Filter MWCO 10 kDa or 100 kDa

An alternative or
additional purification ]

step to remove

unincorporated dye.

Table 3: PKH67 Spectral Properties

Property Wavelength (nm)
Peak Excitation (Aex) 490
Peak Emission (Aem) 502

Experimental Workflow and Protocols
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A standardized workflow is essential for achieving reliable and reproducible labeling of
exosomes and EVs with PKH67.

Experimental Workflow Diagram
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Caption: Workflow for labeling exosomes/EVs with PKH67.
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Detailed Experimental Protocol

This protocol is a synthesis of best practices from multiple sources.[1][2]
Materials:
 |solated exosome/EV pellet
o PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
e Phosphate-Buffered Saline (PBS), sterile
» 1% Bovine Serum Albumin (BSA) in PBS or exosome-depleted FBS
o Ultracentrifuge and appropriate tubes
e Microcentrifuge and tubes
e Optional: Spin filters (10 kDa or 100 kDa MWCO)
Procedure:
o Preparation of Reagents:
o Allow all reagents to equilibrate to room temperature.

o Prepare a 2X PKH67 dye solution by adding 4 uL of the PKH67 ethanolic dye solution to 1
mL of Diluent C in a polypropylene tube and mix well. This solution should be prepared
fresh and used immediately.

o Preparation of Exosomes/EVs:

o Resuspend the isolated exosome/EV pellet in 1 mL of Diluent C. Ensure the pellet is fully
resuspended by gentle pipetting.

e Labeling Reaction:

o Add the 1 mL of resuspended exosomes to the 1 mL of 2X PKH67 dye solution.
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o Immediately mix the suspension by gentle pipetting for 30 seconds.

o Incubate the mixture at room temperature for 5 minutes in the dark.

e Quenching the Staining Reaction:

o Stop the labeling reaction by adding 2 mL of 1% BSA in PBS or exosome-depleted FBS.

o Incubate for 1 minute to allow the BSA or serum to bind to the excess, unincorporated dye.
 Purification of Labeled Exosomes/EVs:

o Bring the total volume up to a level suitable for your ultracentrifuge tube with sterile PBS.

o Pellet the labeled exosomes by ultracentrifugation at 110,000 - 190,000 x g for 70-120
minutes at 4°C.

o Carefully aspirate the supernatant, which contains the unbound dye.

o Resuspend the exosome pellet in a suitable volume of sterile PBS and perform a second
wash step by repeating the ultracentrifugation.

o Alternative/Additional Purification: The washed pellet can be further purified using a spin
filter (10 or 100 kDa MWCO) to ensure complete removal of any remaining free dye.

e Final Resuspension and Storage:

o Resuspend the final pellet of labeled exosomes in a desired volume of sterile PBS or other
appropriate buffer for your downstream application.

o Use the labeled exosomes as soon as possible for optimal fluorescence intensity. For
short-term storage, keep at 4°C. For longer-term storage, aliquots can be stored at -80°C,
although some loss of fluorescence may occur upon thawing.

Application in Tracking and Signaling

PKH67-labeled exosomes are widely used to study their uptake by recipient cells and their
subsequent effects on cellular signaling pathways.
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Exosome Uptake and Influence on Cellular Signaling

The uptake of exosomes by recipient cells can occur through various mechanisms, including
endocytosis, phagocytosis, or direct fusion with the plasma membrane. Once internalized, the
cargo of the exosome, which can include proteins, mRNAs, and microRNAs, is released into
the cytoplasm of the recipient cell. This cargo can then interact with and modulate various
intracellular signaling pathways, leading to changes in gene expression, cell proliferation,
migration, and other cellular functions.

For example, studies have shown that PKH67-labeled exosomes from GDNF-modified
mesenchymal stem cells can be tracked to injured kidney cells and influence the SIRT1
signaling pathway, promoting cell survival and tissue repair.[5] In the context of cancer, PKH67-
labeled exosomes from tumor cells have been observed to be taken up by other cells,
potentially activating pathways like the PI3BK/AKT/FOXO3A signaling cascade, which can
contribute to therapy resistance.[6]

Signaling Pathway Diagram
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Caption: Exosome uptake and modulation of intracellular signaling.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15556986?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Important Considerations and Troubleshooting

Dye Aggregates: PKH67, like other lipophilic dyes, can form aggregates that may be
mistaken for labeled vesicles.[7][8] It is crucial to perform control experiments with the dye
alone (processed in parallel with the exosome sample) to assess the level of aggregate
formation and ensure that the observed fluorescence is indeed from labeled exosomes.

Sample Loss: Significant loss of exosome material can occur during the labeling and
purification steps.[7] It is advisable to quantify the exosome concentration (e.g., by protein
content or nanoparticle tracking analysis) before and after the procedure to determine the
recovery rate.

Impact on Exosome Function: While PKH67 is generally considered non-toxic, the labeling
process itself may potentially alter the surface properties and biological activity of the
exosomes. Functional assays should be performed to confirm that the labeling process does
not interfere with the intended biological effects of the vesicles.

Specificity of Labeling: PKH67 will label any lipid-containing particles in the sample.
Therefore, the purity of the initial exosome/EV preparation is critical for specific labeling. Co-
isolated lipoproteins or other lipid-containing contaminants can also be labeled, leading to
potential artifacts in uptake studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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